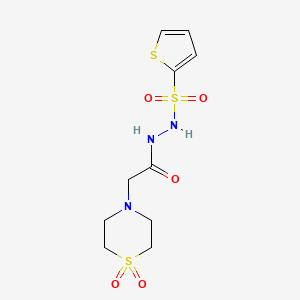

![molecular formula C20H17N3O3S2 B2687225 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-49-5](/img/structure/B2687225.png)

2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H17N3O3S2 and a molecular weight of 411.49. It is a derivative of thiazolo[5,4-b]pyridine, a class of compounds that have been identified as potent phosphoinositide 3-kinase inhibitors .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives, including “this compound”, involves several steps from commercially available substances . The exact synthesis process for this specific compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-b]pyridine core, a benzenesulfonamide group, and an ethoxy group . The exact structural details are not available in the retrieved sources.科学的研究の応用

Photodynamic Therapy Applications

- A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacokinetic Studies

- Research on the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys has been conducted to improve oral exposure and understand absorption and excretion patterns (Stearns et al., 2002).

Antimicrobial Activity

- A study on the synthesis of thiazoles and their fused derivatives demonstrated antimicrobial activities against bacterial and fungal isolates, highlighting the potential of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Prevention of Cerebral Vasospasm

- Oral administration of endothelin receptor antagonists was investigated for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm, showcasing the therapeutic potential of these compounds in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Metabolism and Excretion

- Studies on the metabolism and excretion of thiazole benzenesulfonamide derivatives in rats were conducted, identifying novel metabolites and providing insights into the biotransformation pathways of these compounds (Tang et al., 2002).

作用機序

Target of Action

The compound “2-ethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide” belongs to the class of thiazolopyridines . Thiazolopyridines are known to interact with a wide range of receptor targets due to their structural similarity to purine, a key component of many biological molecules .

Biochemical Pathways

Some thiazolopyridines have been reported as inhibitors of dna gyrase and sars-cov-2 glycoprotein .

Result of Action

Based on the activities of other thiazolopyridines, it could potentially have effects such as inducing apoptosis or inhibiting the growth of microbes or tumor cells .

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions. It has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound’s sulfonamide functionality was found to be important for its PI3Kα inhibitory activity .

Cellular Effects

2-ethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of PI3K can affect various cellular processes, as PI3K signaling is involved in many cellular functions .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ .

特性

IUPAC Name |

2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-2-26-17-10-3-4-11-18(17)28(24,25)23-15-8-5-7-14(13-15)19-22-16-9-6-12-21-20(16)27-19/h3-13,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCOUSNBWJTREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

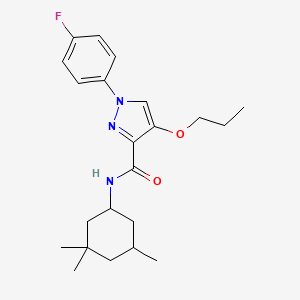

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)

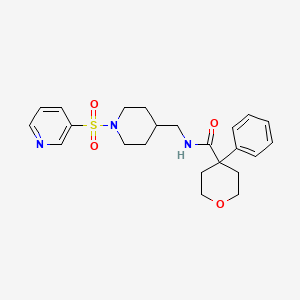

![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)

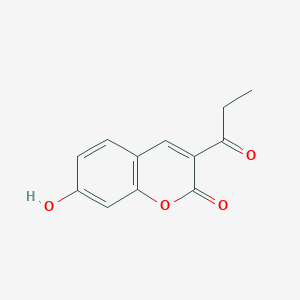

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2687144.png)

![2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide](/img/structure/B2687148.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)

![1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2687157.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2687158.png)

![METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2687159.png)

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)